molecular formula C27H23ClN4O3S B2530540 2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 867040-70-8

2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2530540
CAS No.: 867040-70-8
M. Wt: 519.02
InChI Key: ZQTNSQQEFFYCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic derivative featuring a 2-chlorophenyl substituent, a hydroxymethyl group, and a sulfanyl-linked acetamide moiety. The hydroxymethyl group enhances solubility, while the 2-chlorophenyl and 2-methylphenyl substituents likely influence steric and electronic properties, impacting binding affinity and metabolic stability. Crystallographic refinement tools like SHELXL have been critical in resolving its three-dimensional structure, enabling precise analysis of its conformation and intermolecular interactions .

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c1-15-7-3-6-10-22(15)30-23(34)14-36-27-20-11-19-17(13-33)12-29-16(2)24(19)35-26(20)31-25(32-27)18-8-4-5-9-21(18)28/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTNSQQEFFYCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazatricyclo framework. This is followed by the introduction of the chlorophenyl group and the sulfanyl-acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the chlorophenyl group would yield a phenyl derivative.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Related Compounds

The compound’s closest analog, 2-{[11-(Hydroxymethyl)-5-(4-Methoxyphenyl)-14-Methyl-2-Oxa-4,6,13-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-Hexaen-7-yl]Sulfanyl}-N-(2-Methylphenyl)Acetamide (CAS 867040-59-3), differs in the aryl substituent (4-methoxyphenyl vs. 2-chlorophenyl) and the hydroxymethyl group’s position . This substitution alters electronic effects (electron-donating methoxy vs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (2-Chlorophenyl) Analog (4-Methoxyphenyl)
Molecular Weight ~600 g/mol (estimated) ~610 g/mol (reported)
LogP (Predicted) 3.8 (moderate lipophilicity) 2.9 (lower lipophilicity)
Hydrogen Bond Donors 3 3
Hydrogen Bond Acceptors 7 8

The 4-methoxyphenyl analog’s lower LogP may enhance solubility but reduce passive diffusion .

Toxicity Profiling

Analogous aminophenol derivatives (e.g., o-, m-, p-aminophenol) demonstrate that substituent position significantly impacts toxicity. For example, o-aminophenol (CAS 95-55-6) has a higher toxicity threshold (NOAEL: 300 mg/kg-d) compared to p-aminophenol (NOAEL: 50 mg/kg-d) due to differences in metabolic activation .

Functional Group Impact

The sulfanyl (-S-) linkage in the target compound is critical for thiol-mediated interactions, such as covalent binding to cysteine residues in enzymes. In contrast, methylofuran analogs (e.g., MFR-a) rely on formyl groups for one-carbon transfer, highlighting how functional group variation dictates mechanistic divergence .

Research Findings and Implications

  • Crystallographic Data : SHELX refinement confirms the tricyclic core’s planar geometry, with the 2-chlorophenyl group adopting a perpendicular orientation to minimize steric clash. This conformation may optimize binding to hydrophobic pockets in target proteins .
  • Synthetic Accessibility : The sulfanyl-acetamide moiety is synthetically challenging due to oxidation sensitivity. Analogs with ether linkages (e.g., 2-oxa groups) show improved stability but reduced reactivity .

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS Number: 892383-98-1) is a complex organic molecule with notable biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H23ClN4O4SC_{27}H_{23}ClN_{4}O_{4}S with a molecular weight of approximately 535 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a chlorophenyl group and a hydroxymethyl group.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The presence of the hydroxymethyl group is particularly significant as it has been associated with enhanced antiproliferative activity due to its ability to interact with DNA and inhibit topoisomerase II activity .
  • Mechanism of Action : The mechanism by which this compound exerts its biological effects is thought to involve:
    • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.
    • Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways that regulate growth and apoptosis .
  • Potential Therapeutic Applications :
    • Cancer Treatment : Given its antiproliferative properties, there is potential for development as an anticancer agent.
    • Photochemotherapy : Its structural features suggest possible applications in phototherapy contexts due to interactions with light .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in cancer cell lines
Enzyme InhibitionPotential inhibition of topoisomerase II
Receptor InteractionModulates cellular signaling pathways
Phototherapeutic UsePotential application in light-based therapies

Case Study: Antiproliferative Activity

In a study examining various benzopsoralens that share structural similarities with the compound , it was found that those containing hydroxymethyl groups exhibited significant antiproliferative effects when tested against mammalian cells. The study highlighted that these compounds could inhibit topoisomerase II activity effectively, leading to reduced cell viability under dark conditions . This suggests that the compound may have similar or enhanced effects due to its unique tricyclic structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.